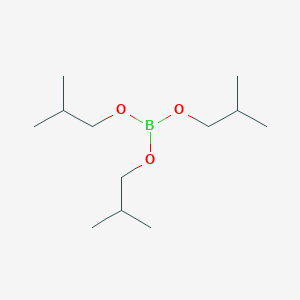

Triisobutyl borate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65329. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tris(2-methylpropyl) borate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27BO3/c1-10(2)7-14-13(15-8-11(3)4)16-9-12(5)6/h10-12H,7-9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHJSLDBKUGXPMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(OCC(C)C)(OCC(C)C)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30157278 | |

| Record name | Boric acid, triisobutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30157278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13195-76-1 | |

| Record name | Boric acid (H3BO3), tris(2-methylpropyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13195-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triisobutyl borate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013195761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triisobutyl borate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65329 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Boric acid, triisobutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30157278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triisobutyl borate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.858 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIISOBUTYL BORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F55PG38QC7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Triisobutyl Borate (CAS No. 13195-76-1): A Technical Guide for Chemical Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triisobutyl borate, with the CAS registry number 13195-76-1, is an organic chemical compound classified as a borate ester. It is a colorless liquid at room temperature and is utilized in various chemical applications, including as a reagent in organic synthesis, a catalyst, and as a flame retardant.[1][2][] This technical guide provides a comprehensive overview of the core properties, synthesis, applications, and safety considerations of this compound, with a particular focus on its relevance to researchers and professionals in the field of drug development.

Physicochemical Properties

This compound is characterized by the chemical formula C₁₂H₂₇BO₃ and a molecular weight of approximately 230.15 g/mol .[2][] While experimental data for some of its physical properties show slight variations across different sources, the following tables summarize the most commonly cited values.

Table 1: Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₁₂H₂₇BO₃ | [2][] |

| Molecular Weight | 230.15 g/mol | [2][] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 193.3 °C to 207 °C | [2][] |

| Density | 0.843 - 0.856 g/cm³ | [2][] |

| Refractive Index | ~1.407 | [2] |

| Flash Point | 43.7 °C | [2] |

| Vapor Pressure | 0.652 mmHg at 25 °C | [2] |

Table 2: Chemical Identifiers

| Identifier | Value | References |

| CAS Number | 13195-76-1 | [2][] |

| IUPAC Name | tris(2-methylpropyl) borate | [] |

| Synonyms | Boric acid, triisobutyl ester; Triisobutoxyborane | [2][] |

| InChI Key | LHJSLDBKUGXPMI-UHFFFAOYSA-N | [] |

| SMILES | B(OCC(C)C)(OCC(C)C)OCC(C)C | [] |

Spectroscopic Data

¹H and ¹³C NMR Spectroscopy (Predicted)

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the isobutyl group protons. The ¹³C NMR would similarly display peaks for the carbon atoms of the isobutyl chains. Due to the influence of the boron atom, the signals for the atoms closest to the oxygen (e.g., the -O-CH₂- protons and carbon) would be shifted downfield.

Infrared (IR) Spectroscopy

The IR spectrum of trialkyl borates is characterized by strong absorption bands corresponding to the B-O and C-O stretching vibrations. For this compound, a strong B-O stretching band is expected in the region of 1300-1400 cm⁻¹.[4][5]

Mass Spectrometry (MS)

The mass spectrum of this compound would likely not show a prominent molecular ion peak due to fragmentation. Common fragmentation patterns would involve the loss of isobutoxy groups or isobutene.[6][7]

Synthesis and Experimental Protocols

This compound is typically synthesized by the esterification of boric acid with isobutanol. The reaction is an equilibrium process, and to drive it towards the product, the water formed during the reaction is typically removed, often by azeotropic distillation.[8]

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from boric acid and isobutanol.

Materials:

-

Boric acid (H₃BO₃)

-

Isobutanol ((CH₃)₂CHCH₂OH)

-

Toluene (as an azeotropic solvent)

-

Dean-Stark apparatus

-

Round-bottom flask

-

Heating mantle

-

Condenser

-

Magnetic stirrer

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a condenser, add boric acid and an excess of isobutanol.

-

Add toluene to the flask to facilitate the azeotropic removal of water.

-

Heat the mixture to reflux with vigorous stirring. The water-toluene azeotrope will distill and be collected in the Dean-Stark trap.

-

Continue the reaction until no more water is collected in the trap, indicating the completion of the esterification.

-

After cooling the reaction mixture to room temperature, remove the excess isobutanol and toluene under reduced pressure using a rotary evaporator.

-

The remaining liquid is crude this compound, which can be further purified by vacuum distillation.

Applications in Research and Drug Development

While this compound has applications as a flame retardant and a catalyst in polymer production, its primary relevance to the pharmaceutical industry lies in its role as a precursor in organic synthesis.[2][]

Precursor to Boronic Acids for Suzuki-Miyaura Coupling

Trialkyl borates, including this compound, are key starting materials for the synthesis of boronic acids and their esters. These organoboron compounds are indispensable reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of many active pharmaceutical ingredients (APIs).[9][10]

The general workflow involves the reaction of an organometallic reagent (e.g., a Grignard or organolithium reagent) with the trialkyl borate to form a boronate ester, which is then hydrolyzed to the corresponding boronic acid.

Workflow for Boronic Acid Synthesis and Suzuki-Miyaura Coupling.

Catalysis

This compound can also act as a Lewis acid catalyst in various organic transformations, such as esterifications and condensations. Its catalytic activity stems from the electron-deficient nature of the boron atom.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1][11][12]

Table 3: Hazard Information

| Hazard | Description |

| Flammability | Flammable liquid and vapor. |

| Health Hazards | May cause eye, skin, and respiratory tract irritation. |

| Reactivity | Reacts with water and moisture. Incompatible with strong oxidizing agents. |

Handling and Storage:

-

Keep away from heat, sparks, open flames, and hot surfaces.

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

Disposal:

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile chemical reagent with important applications in organic synthesis, particularly as a precursor to boronic acids for use in carbon-carbon bond-forming reactions that are crucial in drug discovery and development. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for its effective and safe utilization in a research and development setting. While experimental data for this specific borate ester is not as abundant as for some of its analogues, its chemical behavior can be reliably predicted based on the well-established chemistry of this class of compounds.

References

- 1. Triisopropyl borate | C9H21BO3 | CID 21531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 4. Infrared Spectra of the Crystalline Inorganic Borates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Tributyl borate [webbook.nist.gov]

- 7. Tributyl borate [webbook.nist.gov]

- 8. studylib.net [studylib.net]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. Triisopropyl borate(5419-55-6) IR Spectrum [chemicalbook.com]

- 12. TRI-TERT-BUTYL BORATE(7397-43-5) 1H NMR spectrum [chemicalbook.com]

Synthesis and characterization of Triisobutyl borate

An In-depth Technical Guide to the Synthesis and Characterization of Triisobutyl Borate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 13195-76-1) is an organoboron compound and a member of the borate ester class of molecules.[1][2][] It is a colorless liquid at room temperature and finds application as an intermediate in organic synthesis, as a catalyst in the production of resins, and as a flame retardant in plastics and textiles.[1] Structurally, it consists of a central boron atom bonded to three isobutoxy groups.[4] Its molecular formula is C₁₂H₂₇BO₃, with a corresponding molecular weight of approximately 230.15 g/mol .[1][2][4] This document provides a comprehensive overview of its synthesis via direct esterification and details the analytical methods used for its characterization.

Synthesis of this compound

The most common and straightforward method for synthesizing this compound is the direct esterification of boric acid with isobutanol (2-methyl-1-propanol).[5] The reaction involves the condensation of one equivalent of boric acid with three equivalents of isobutanol. To drive the equilibrium towards the product, the water formed during the reaction is typically removed continuously using azeotropic distillation, often with a solvent such as toluene.[6]

B(OH)₃ + 3 (CH₃)₂CHCH₂OH ⇌ B(OCH₂CH(CH₃)₂)₃ + 3 H₂O

Detailed Experimental Protocol: Direct Esterification

This protocol is a representative procedure based on established methods for borate ester synthesis.[5][6]

Materials:

-

Boric Acid (H₃BO₃)

-

Isobutanol ((CH₃)₂CHCH₂OH)

-

Toluene (as azeotropic solvent)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)

Equipment:

-

Round-bottom flask equipped with a magnetic stirrer

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with temperature control

-

Distillation apparatus for purification

Procedure:

-

Reaction Setup: To a 1 L round-bottom flask, add boric acid (61.8 g, 1.0 mol) and isobutanol (244.4 g, 3.3 mol). Add 250 mL of toluene to the flask to facilitate azeotropic water removal.

-

Azeotropic Distillation: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to a gentle reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue the reflux until no more water is collected in the trap (approximately 3-5 hours). The theoretical amount of water to be collected is 54 mL.

-

Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Reconfigure the apparatus for simple distillation to remove the toluene and any excess isobutanol.

-

Purification: The crude this compound residue is purified by vacuum distillation. The final product is a colorless, moisture-sensitive liquid.

-

Storage: The purified product should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container to prevent hydrolysis from atmospheric moisture.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Characterization

The synthesized this compound is characterized by its physical properties and various spectroscopic techniques to confirm its structure and purity.

Physical Properties

The key physical properties of this compound are summarized in the table below. Note that reported values can vary slightly between sources.

| Property | Value | Reference(s) |

| CAS Number | 13195-76-1 | [1][2][] |

| Molecular Formula | C₁₂H₂₇BO₃ | [1][4] |

| Molecular Weight | 230.15 g/mol | [1][4] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 193 - 213 °C at 760 mmHg | [1][2][][7] |

| Density | 0.839 - 0.864 g/cm³ at 25 °C | [1][2][][7] |

| Refractive Index | ~1.407 at 20 °C | [1][2][7] |

Spectroscopic Analysis

Spectroscopic methods are essential for the structural elucidation and confirmation of this compound.

3.2.1 Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for B-O and C-H bonds.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~2960-2870 | C-H (sp³) stretch | Strong |

| ~1470-1450 | C-H bend (CH₂, CH₃) | Medium |

| ~1380-1320 | B-O stretch | Very Strong |

| ~1250-1000 | C-O stretch | Strong |

Note: The B-O stretching vibration is the most characteristic peak for borate esters.[8]

3.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The following are predicted chemical shifts (δ) in ppm, referenced to tetramethylsilane (TMS), based on the known structure and data from similar compounds.[9][10]

¹H NMR:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~3.6 - 3.8 | Doublet (d) | 6H | -O-CH ₂- |

| ~1.8 - 2.0 | Multiplet (m) | 3H | -CH -(CH₃)₂ |

| ~0.9 - 1.0 | Doublet (d) | 18H | -CH(CH ₃)₂ |

¹³C NMR:

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~72 - 74 | -O-C H₂- |

| ~28 - 30 | -C H-(CH₃)₂ |

| ~19 - 21 | -CH(C H₃)₂ |

¹¹B NMR: The ¹¹B NMR spectrum is expected to show a single, broad peak characteristic of a tri-coordinated borate ester.

| Chemical Shift (δ, ppm) | Assignment |

|---|

| ~18 - 19 | B (OR)₃ |

Characterization Workflow Diagram

Caption: Analytical workflow for the characterization of this compound.

References

An In-depth Technical Guide to the Molecular Structure and Formula of Triisobutyl Borate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triisobutyl borate, an organoborate ester, serves as a significant reagent and intermediate in various chemical syntheses. Its utility in organic chemistry, particularly in the formation of boronic acids and as a Lewis acid catalyst, necessitates a thorough understanding of its molecular characteristics. This technical guide provides a comprehensive overview of the molecular structure, formula, and key physicochemical properties of this compound. Detailed experimental protocols for its synthesis are outlined, and expected spectroscopic and structural data are presented in a clear, tabular format for ease of reference. Furthermore, a visualization of its synthesis pathway is provided to facilitate a deeper understanding of its formation.

Molecular Structure and Formula

This compound is a trialkyl borate with the chemical formula C₁₂H₂₇BO₃ .[1][] Its structure consists of a central boron atom bonded to three isobutoxy groups. The IUPAC name for this compound is tris(2-methylpropyl) borate.[]

Key Identifiers:

-

Molecular Formula: C₁₂H₂₇BO₃[1][]

-

Molecular Weight: 230.15 g/mol [1][]

-

CAS Number: 13195-76-1[3]

-

SMILES: CC(C)COB(OCC(C)C)OCC(C)C[1][]

-

InChI Key: LHJSLDBKUGXPMI-UHFFFAOYSA-N[1][]

The molecule is achiral and possesses a trigonal planar geometry around the central boron atom, typical for tricoordinate boron compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, application in reactions, and purification.

| Property | Value | Reference(s) |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 193.3 °C at 760 mmHg | [] |

| Density | 0.856 g/cm³ | [] |

| Solubility | Decomposes in water. Miscible with common organic solvents. |

Table 1: Physicochemical properties of this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of boric acid with isobutyl alcohol. The reaction involves the removal of water to drive the equilibrium towards the product.

Materials:

-

Boric acid (H₃BO₃)

-

Isobutyl alcohol (2-methyl-1-propanol)

-

An azeotropic solvent (e.g., toluene or benzene)

-

Dean-Stark apparatus

-

Reaction flask, condenser, and heating mantle

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add boric acid and a 3 to 9-fold molar excess of isobutyl alcohol.[4]

-

Add an azeotropic solvent such as toluene to the flask. The solvent facilitates the removal of water formed during the reaction.

-

Heat the reaction mixture to reflux. The water-solvent azeotrope will collect in the Dean-Stark trap.

-

Continue the reflux until no more water is collected, indicating the completion of the reaction.

-

After cooling the reaction mixture to room temperature, remove the excess isobutyl alcohol and the azeotropic solvent under reduced pressure using a rotary evaporator.

-

The resulting crude this compound can be further purified by fractional distillation under reduced pressure to yield the pure product.

Quantitative Molecular Data

| Parameter | Expected Value (Å or °) | Basis of Expectation |

| B-O Bond Length | ~1.37 Å | Based on computational studies of similar borate esters. |

| C-O Bond Length | ~1.43 Å | Typical C-O single bond length. |

| C-C Bond Length | ~1.53 Å | Typical C-C single bond length in an alkyl chain. |

| O-B-O Bond Angle | ~120° | Consistent with the trigonal planar geometry of boron. |

| B-O-C Bond Angle | ~120° | Influenced by the sp² hybridization of the oxygen atom. |

Table 2: Expected bond lengths and angles for this compound.

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. The following tables summarize the expected chemical shifts and key spectral features based on the analysis of its structural components and data from similar compounds.

¹H NMR Spectroscopy

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₂- (methylene protons adjacent to oxygen) | 3.5 - 3.8 | Doublet (d) | ~6-7 |

| -CH- (methine proton) | 1.8 - 2.1 | Nonet (n) | ~6-7 |

| -CH₃ (methyl protons) | 0.8 - 1.0 | Doublet (d) | ~6-7 |

Table 3: Expected ¹H NMR spectral data for this compound.

¹³C NMR Spectroscopy

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| -CH₂- (methylene carbon adjacent to oxygen) | 70 - 75 |

| -CH- (methine carbon) | 28 - 32 |

| -CH₃ (methyl carbons) | 18 - 22 |

Table 4: Expected ¹³C NMR spectral data for this compound.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibration Type |

| 2850 - 3000 | C-H stretching (alkyl) |

| 1350 - 1480 | B-O stretching (strong, broad) |

| 1150 - 1250 | C-O stretching |

| 700 - 800 | O-B-O bending |

Table 5: Expected major IR absorption bands for this compound.

Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 230. Common fragmentation patterns for alkyl borates involve the loss of alkoxy groups and alkyl chains.[5] Expected fragments include:

-

[M - C₄H₉O]⁺: m/z = 157

-

[M - C₄H₉]⁺: m/z = 173

-

[B(OC₄H₉)₂]⁺: m/z = 157

Synthesis Workflow Visualization

The following diagram illustrates the synthetic pathway for this compound from boric acid and isobutyl alcohol.

Caption: Synthesis of this compound.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, formula, and properties of this compound. While specific experimental data for some molecular parameters are limited, this document consolidates the available information and provides well-grounded estimations based on analogous compounds. The outlined experimental protocol and workflow visualization offer practical guidance for its synthesis and application in a research and development setting. A comprehensive understanding of these fundamental characteristics is crucial for the effective utilization of this compound in the advancement of chemical and pharmaceutical research.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Triisobutyl Borate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triisobutyl borate, with the CAS registry number 13195-76-1, is an organoboron compound that serves as a versatile intermediate and reagent in organic synthesis.[1] As a borate ester, it exhibits characteristic reactivity, particularly as a Lewis acid and a precursor for the formation of boronic acids and their derivatives. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and property determination, and visual representations of its key chemical transformations. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other areas of chemical synthesis.

Physical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical processes.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₇BO₃ | [1] |

| Molecular Weight | 230.15 g/mol | [1] |

| Appearance | Colorless, oily liquid | [2] |

| Odor | Faint, sweet | [2] |

| Boiling Point | 207 °C | [1] |

| Density | 0.8430 g/mL | [1] |

| Refractive Index (n20/D) | 1.407 | [2] |

Chemical Properties

This compound's chemical behavior is dictated by the electron-deficient nature of the boron atom and the reactivity of the borate ester functional group.

| Property | Description | Reference |

| Reactivity | Acts as a Lewis acid, reacting with nucleophiles. It is a key reagent in organic synthesis, for example, in the formation of boronic acids. | |

| Hydrolysis | Reacts with water to hydrolyze back to boric acid and isobutanol. This reaction is typically slow with moisture. | |

| Solubility | Miscible with many organic solvents such as ether, ethanol, and isopropanol. It is insoluble in water and decomposes in its presence. | [3] |

| Flammability | Flammable liquid. | [2] |

Experimental Protocols

Synthesis of this compound via Esterification

This protocol describes the synthesis of this compound from boric acid and isobutanol.

Materials:

-

Boric acid

-

Isobutanol

-

A suitable solvent that forms an azeotrope with water (e.g., toluene or the reactant isobutanol itself can be used as the water-carrying agent)[4]

-

Dean-Stark apparatus

-

Reaction flask, condenser, and heating mantle

Procedure:

-

In a round-bottomed flask equipped with a Dean-Stark apparatus and a condenser, combine boric acid and an excess of isobutanol.[5] The molar ratio of isobutanol to boric acid should be at least 3:1, with an excess of the alcohol often used to drive the reaction to completion.[5]

-

If using a co-solvent like toluene, add it to the reaction mixture.

-

Heat the mixture to reflux. The water produced during the esterification will be removed as an azeotrope with isobutanol or the co-solvent and collected in the Dean-Stark trap.[4][5]

-

Continue the reaction until no more water is collected in the trap, indicating the completion of the esterification.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The excess isobutanol and any solvent can be removed by distillation.

-

The remaining crude this compound is then purified by vacuum distillation to yield the final product.[5]

Determination of Physical Properties

Boiling Point Determination (Thiele Tube Method): The boiling point can be determined using a Thiele tube.[6]

-

A small amount of this compound is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

The test tube is attached to a thermometer and heated in a Thiele tube containing mineral oil.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

The heat is then removed, and the temperature at which the liquid enters the capillary tube is recorded as the boiling point.[6]

Density Measurement (Digital Density Meter): The density of this compound can be accurately measured using a digital density meter according to ASTM D4052.[2][7][8]

-

The instrument, which contains an oscillating U-tube, is calibrated with a reference standard of known density.[8][9]

-

A small volume of the this compound sample is injected into the U-tube.[9]

-

The instrument measures the change in the oscillation frequency of the U-tube caused by the sample and calculates the density.[8][9]

-

The measurement is typically performed at a controlled temperature, such as 20 °C or 25 °C.

Refractive Index Measurement (Abbe Refractometer): The refractive index is measured using an Abbe refractometer.[10][11][12]

-

A few drops of this compound are placed on the prism of the refractometer.

-

The prism is closed, and light is passed through the sample.

-

By adjusting the instrument, a boundary line between light and dark fields is brought into the center of the crosshairs in the eyepiece.[13]

-

The refractive index is then read directly from the instrument's scale.[13] The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Investigation of Chemical Properties

Hydrolysis Study: The hydrolysis of this compound can be monitored by observing the formation of boric acid.

-

A known amount of this compound is mixed with water, potentially in the presence of a co-solvent to ensure miscibility.

-

The reaction can be followed over time by taking aliquots of the mixture.

-

The concentration of unhydrolyzed ester can be determined by titrating the boric acid formed with a standard solution of sodium hydroxide in the presence of mannitol.[14] The mannitol forms a complex with the boric acid, allowing it to be titrated as a monobasic acid.

Visualizations

The following diagrams illustrate the key chemical transformations of this compound.

References

- 1. This compound | 13195-76-1 [chemicalbook.com]

- 2. store.astm.org [store.astm.org]

- 3. Triisopropyl borate, 98+% | Fisher Scientific [fishersci.ca]

- 4. CN102766152A - Method for preparing tributyl borate by utilizing reactant n-butyl alcohol as water-carrying agent - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 8. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 9. knowledge.reagecon.com [knowledge.reagecon.com]

- 10. gvda-instrument.com [gvda-instrument.com]

- 11. mt.com [mt.com]

- 12. rudolphresearch.com [rudolphresearch.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Synthesis, Tribological and Hydrolysis Stability Study of Novel Benzotriazole Borate Derivative - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Triisobutyl Borate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the solubility of triisobutyl borate in organic solvents. Recognizing the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing general solubility characteristics based on related compounds and presents a robust experimental protocol to empower researchers to determine precise solubility values for their specific applications.

Introduction to this compound

This compound (CAS No. 13195-76-1) is an organoboron compound with significant utility in organic synthesis. Like other borate esters, it serves as a key intermediate and reagent, particularly in the formation of boronic acids and their derivatives, which are crucial building blocks in pharmaceuticals and agrochemicals. Understanding the solubility of this compound in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating products.

This guide consolidates available information and provides the necessary tools for researchers to overcome the current data gap in the literature.

Solubility Data

Quantitative solubility data for this compound is not widely available in peer-reviewed journals or chemical databases. However, the solubility characteristics of the structurally similar compound, triisopropyl borate, are well-documented and can provide a useful, albeit preliminary, guide. Borate esters with simple alkyl groups are generally characterized by their high solubility in a range of common organic solvents.

Note: The data for triisopropyl borate should be used as an estimation. Experimental verification is crucial for any application.

Table 1: Solubility of this compound (CAS: 13195-76-1)

| Solvent | Quantitative Solubility | Qualitative Observation |

| Common Organic Solvents | Data Not Available | Expected to have high solubility/be miscible |

| Water | Data Not Available | Expected to decompose/hydrolyze |

Table 2: Reported Solubility of the Related Compound Triisopropyl Borate (CAS: 5419-55-6)

| Solvent | Reported Solubility / Miscibility | Citation |

| Ether | Miscible | [1][2] |

| Ethanol | Miscible | [1][2] |

| Isopropanol | Miscible | [1][2] |

| Benzene | Miscible | [1][2] |

| Chloroform | Soluble | [3] |

| Methanol | Soluble | [3] |

| Water | Decomposes | [1][2] |

Experimental Protocol for Solubility Determination (Dynamic Method)

For researchers requiring precise solubility data, the following experimental methodology, adapted from dynamic methods for determining the solubility of boronic and borinic acid esters, is recommended. This method involves observing the temperature at which a known concentration of the solute completely dissolves.

3.1. Materials and Apparatus

-

This compound (high purity)

-

High-purity, anhydrous organic solvents

-

Analytical balance (precision ±0.1 mg)

-

Sealed glass vials or test tubes

-

Programmable temperature-controlled heating/cooling system (e.g., water bath, oil bath, or cryostat)

-

Magnetic stirrer and stir bars

-

Calibrated temperature probe (precision ±0.1 °C)

-

Luminance probe or laser-based turbidity meter (optional, for automated detection)

3.2. Procedure

-

Sample Preparation: Accurately weigh a specific amount of this compound and the desired organic solvent into a glass vial. Seal the vial to prevent solvent evaporation and atmospheric moisture contamination.

-

Heating and Mixing: Place the vial in the temperature-controlled system. Begin stirring to ensure the mixture is homogeneous.

-

Controlled Heating: Gradually increase the temperature of the system at a slow, controlled rate (e.g., 0.1-0.5 °C/min) to ensure thermal equilibrium is maintained.

-

Dissolution Point Determination: Continuously monitor the solution's clarity. The solubility temperature is the point at which the last solid particle of the solute disappears, resulting in a perfectly clear solution. This can be determined by visual inspection or with an automated turbidity sensor.

-

Data Recording: Record the temperature at which complete dissolution occurs.

-

Curve Generation: Repeat steps 1-5 with several different, accurately known concentrations of this compound in the same solvent.

-

Data Analysis: Plot the dissolution temperature (T) as a function of the mole fraction (x) of this compound. The resulting graph is the solubility curve, which provides the equilibrium solubility over a range of temperatures.

3.3. Considerations for Moisture-Sensitive Compounds this compound is sensitive to moisture.[2] All experimental steps should be conducted under an inert atmosphere (e.g., nitrogen or argon) in a glovebox. Solvents must be thoroughly dried and degassed, and all glassware should be flame-dried prior to use.

Visualizations: Workflows and Logical Relationships

The following diagrams illustrate key processes related to the use and analysis of this compound.

Caption: Experimental workflow for determining the solubility curve of this compound.

Caption: Synthesis of boronic acids using this compound as a key reagent.

References

Hydrolysis Rate and Stability of Triisobutyl Borate in Aqueous Conditions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis rate and stability of triisobutyl borate in aqueous environments. Due to the limited availability of direct kinetic data for this compound, this guide synthesizes known information on its stability with comparative data from other alkyl borates to offer a thorough understanding for researchers and professionals in drug development and other scientific fields.

Introduction: The Chemistry of this compound and Its Hydrolytic Susceptibility

This compound, an ester of boric acid and isobutanol, is characterized by a central boron atom bonded to three isobutoxy groups. The electron-deficient nature of the boron atom makes it a Lewis acid, rendering it susceptible to nucleophilic attack by water.[1] This inherent reactivity is the primary driver for the hydrolysis of this compound in aqueous conditions, a critical consideration for its application in formulations, synthesis, and biological systems. The general instability of borate esters in the presence of moisture is a well-documented phenomenon.

Quantitative Data on the Hydrolysis of this compound

Direct and extensive quantitative data on the hydrolysis rate of this compound in purely aqueous conditions is scarce in publicly available literature. However, a key study by Steinberg and Hunter (1957) provides a crucial data point for its stability in a mixed solvent system.

Table 1: Half-Life of this compound and Other Boric Acid Esters in 60% (v/v) Aqueous Dioxane at 21°C

| Boric Acid Ester | Initial Ester Concentration (mol/L) | Half-Life (t½, seconds) |

| This compound | 0.0252 | >6930 |

| Trimethyl borate | 0.0238 | Too fast to measure |

| Triethyl borate | 0.0216 | Too fast to measure |

| Tri-n-propyl borate | 0.0246 | Too fast to measure |

| Triisopropyl borate | 0.0231 | Too fast to measure |

| Tri-n-butyl borate | 0.0238 | Too fast to measure |

Source: Steinberg and Hunter, Industrial & Engineering Chemistry, 1957.[2]

This data indicates that this compound is significantly more stable towards hydrolysis compared to its straight-chain isomer, tri-n-butyl borate, and other lower alkyl borates under these specific conditions. The steric hindrance provided by the isobutyl groups likely contributes to this increased stability by impeding the approach of water molecules to the electrophilic boron center.

Experimental Protocols for Determining Hydrolysis Rate

The following is a detailed methodology adapted from the work of Steinberg and Hunter (1957) for determining the hydrolysis rate of borate esters.[2] This method can be applied to study the hydrolysis of this compound under various conditions.

Objective: To determine the half-life of a borate ester in an aqueous or aqueous-organic solvent system.

Materials:

-

Borate ester (e.g., this compound)

-

Purified dioxane (or other suitable organic solvent)

-

Deionized water

-

Mannitol

-

Phenolphthalein indicator

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 N)

Procedure:

-

Preparation of the Reaction Mixture:

-

A weighed sample of the borate ester (e.g., 0.4 to 1.2 millimoles) is dissolved in a specific volume of the chosen solvent (e.g., 15 mL of purified dioxane).

-

A second solution is prepared containing the aqueous component, a complexing agent for the resulting boric acid (mannitol), and an indicator. For example, a solution of 10 mL of dioxane, 15 mL of a 9.09 wt % aqueous mannitol solution, and 3 drops of phenolphthalein.

-

-

Initiation of Hydrolysis:

-

At time zero, the two solutions are mixed.

-

Simultaneously, a predetermined amount of standardized sodium hydroxide solution is added. This amount is typically half of the molar equivalent of the borate ester, which will be neutralized upon 50% hydrolysis.

-

The resulting solution is swirled to ensure homogeneity.

-

-

Determination of Half-Life:

-

The time taken for the phenolphthalein indicator to fade from pink to colorless is recorded. This time point represents the half-life (t½) of the hydrolysis reaction under the specified conditions. The fading of the indicator signifies that the initially added NaOH has been consumed by the boric acid produced from the hydrolysis of half of the borate ester.

-

Analytical Principle: The boric acid formed upon hydrolysis is a weak acid. The addition of mannitol forms a borate-mannitol complex, which is a much stronger acid. This allows for the sharp and accurate titration of the boric acid with a standard solution of sodium hydroxide using phenolphthalein as an indicator.

Reaction Mechanism and Stability Factors

The hydrolysis of this compound proceeds via a nucleophilic attack of water on the electron-deficient boron atom. The reaction can be described in the following steps:

-

Nucleophilic Attack: A water molecule attacks the boron atom of the this compound.

-

Formation of a Tetrahedral Intermediate: A transient, unstable tetrahedral intermediate is formed.

-

Leaving Group Departure: An isobutanol molecule is eliminated, and a B-OH bond is formed.

-

Subsequent Hydrolysis Steps: The process repeats two more times until all three isobutoxy groups are replaced by hydroxyl groups, yielding boric acid and three molecules of isobutanol.

Factors Influencing Stability:

-

Steric Hindrance: As observed in the comparative data, the bulky isobutyl groups sterically hinder the approach of water to the boron atom, slowing down the rate of hydrolysis compared to less hindered alkyl borates.

-

Temperature: As with most chemical reactions, an increase in temperature is expected to increase the rate of hydrolysis.

Visualizations

The following diagrams illustrate the key processes involved in the study and mechanism of this compound hydrolysis.

Caption: Stepwise hydrolysis of this compound.

Caption: Experimental workflow for hydrolysis rate determination.

Conclusion

This compound exhibits greater hydrolytic stability than many other simple alkyl borates, a characteristic attributed to the steric hindrance of its isobutyl groups. While quantitative data in purely aqueous systems remains limited, the established methodologies for studying borate ester hydrolysis can be readily applied to generate more comprehensive stability profiles for this compound under various pharmaceutically and industrially relevant conditions. Understanding the factors that influence its hydrolysis is paramount for the successful formulation and application of this compound. Further research into the pH-rate profile and the influence of temperature in aqueous solutions would be highly valuable to the scientific community.

References

An In-depth Technical Guide to the Spectroscopic Data of Triisobutyl Borate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for triisobutyl borate (C₁₂H₂₇BO₃). Due to the limited availability of published experimental spectra for this compound, this guide presents data from its close structural analogs, triisopropyl borate and tributyl borate, to offer a reliable predictive framework. The document details the methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data and presents the information in a clear, structured format for easy reference and comparison.

Introduction to this compound

This compound is the ester formed from boric acid and isobutanol. It belongs to the family of trialkyl borates, which are widely used in organic synthesis, polymer chemistry, and materials science. Accurate spectroscopic characterization is crucial for confirming the identity, purity, and structure of such compounds in research and development settings. This guide serves as a practical resource for professionals working with or synthesizing this compound and similar borate esters.

Predicted Spectroscopic Data of this compound

The following tables summarize the expected and observed spectroscopic data for this compound and its analogs. The data for the analogs provide a strong basis for predicting the spectral features of this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| Compound | Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference |

| This compound (Predicted) | ¹H | ~3.6 | d | ~6.5 | O-CH₂ -CH(CH₃)₂ | - |

| ~1.9 | m | - | O-CH₂-CH (CH₃)₂ | - | ||

| ~0.9 | d | ~6.7 | O-CH₂-CH(CH₃ )₂ | - | ||

| ¹³C | ~75 | - | - | C H₂ | - | |

| ~28 | - | - | C H | - | ||

| ~19 | - | - | C H₃ | - | ||

| ¹¹B | ~18 | s | - | - | [1] | |

| Triisopropyl Borate | ¹H | 4.33 | m | - | O-CH (CH₃)₂ | [2] |

| 1.12 | d | - | O-CH(CH₃ )₂ | [2] | ||

| ¹³C | 64.8 | - | - | C H | [2] | |

| 24.4 | - | - | C H₃ | [2] | ||

| Tributyl Borate | ¹H | 3.82 | t | 6.5 | O-CH₂ -(CH₂)₂-CH₃ | - |

| 1.55 | m | - | O-CH₂-CH₂ -CH₂-CH₃ | - | ||

| 1.39 | m | - | O-(CH₂)₂-CH₂ -CH₃ | - | ||

| 0.92 | t | 7.3 | O-(CH₂)₃-CH₃ | - |

Table 2: Infrared (IR) Spectroscopy Data

| Compound | Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |

| This compound (Predicted) | ~2960-2870 | Strong | C-H stretching (alkyl) | - |

| ~1470-1450 | Medium | C-H bending (CH₂, CH₃) | - | |

| ~1380-1340 | Very Strong | B-O asymmetric stretching | [3] | |

| ~1100-1050 | Strong | C-O stretching | [3] | |

| Triisopropyl Borate | Not specified | - | - | [2][4] |

| Tributyl Borate | 2960, 2930, 2870 | Strong | C-H stretching | [5] |

| 1460 | Medium | C-H bending | [5] | |

| 1350 | Very Strong | B-O stretching | [5] | |

| 1070 | Strong | C-O stretching | [5] |

Table 3: Mass Spectrometry (MS) Data

| Compound | Ionization Mode | m/z | Relative Intensity (%) | Assignment | Reference | |---|---|---|---|---| | This compound (Predicted) | EI | 230 | - | [M]⁺ | - | | | | 173 | - | [M - C₄H₉]⁺ | - | | | | 117 | - | [M - C₄H₉O - C₄H₈]⁺ | - | | | | 57 | - | [C₄H₉]⁺ | - | | Triisopropyl Borate | EI | 188 | - | [M]⁺ |[4] | | | | 173 | - | [M - CH₃]⁺ |[4] | | | | 129 | - | [M - C₃H₇O]⁺ |[4] | | | | 87 | 100 | [B(OCH(CH₃)₂)₂]⁺ |[4] | | | | 45 | - | [C₃H₇O]⁺ |[4] | | Tributyl Borate | EI | 230 | - | [M]⁺ |[6][7] | | | | 173 | - | [M - C₄H₉]⁺ |[6][7] | | | | 57 | 100 | [C₄H₉]⁺ |[6][7] |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for liquid organic compounds and can be specifically adapted for the analysis of this compound.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-20 mg of the this compound sample for ¹H NMR and 20-50 mg for ¹³C NMR.[8]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Benzene-d₆) in a clean, dry vial.[8][9] Ensure complete dissolution, using gentle vortexing if necessary.[8]

-

The solution must be free of any particulate matter.[10] If solids are present, filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube.[11]

-

The final sample height in the NMR tube should be approximately 4-5 cm.[8][10]

-

Cap the NMR tube securely to prevent solvent evaporation.[8] For ¹¹B NMR, using a quartz NMR tube is recommended to avoid background signals from borosilicate glass.[11][12]

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Lock the spectrometer on the deuterium signal of the solvent.[8]

-

Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.[8]

-

Acquire the NMR spectrum using appropriate parameters (e.g., number of scans, pulse sequence, relaxation delay).[8] For ¹¹B NMR, a wider spectral width is necessary due to the large chemical shift range of boron compounds.[12]

-

3.2 Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid Film):

-

Obtain two clean, dry salt plates (e.g., NaCl or KBr) from a desiccator.[13]

-

Place a single drop of liquid this compound onto the center of one plate.[13]

-

Carefully place the second plate on top, allowing the liquid to spread into a thin, uniform film between the plates.[13] Avoid introducing air bubbles.

-

The resulting "sandwich" should be transparent or slightly cloudy.[13]

-

-

Data Acquisition:

-

Place the salt plate assembly into the sample holder of the FT-IR spectrometer.[13]

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the IR spectrum of the this compound sample.

-

After analysis, clean the salt plates thoroughly with a dry solvent like acetone and return them to the desiccator.[13]

-

3.3 Mass Spectrometry (MS)

-

Sample Introduction and Ionization (Electron Ionization - EI):

-

This compound, being a volatile liquid, is well-suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

-

Inject a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, hexane) into the GC inlet.

-

The sample is vaporized in the heated inlet and separated by the GC column before entering the mass spectrometer's ion source.[14]

-

In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺) and subsequent fragmentation.[14][15]

-

-

Mass Analysis and Detection:

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a liquid organic compound such as this compound.

Caption: Logical workflow for the spectroscopic characterization of this compound.

References

- 1. rsc.org [rsc.org]

- 2. Triisopropyl borate(5419-55-6) IR Spectrum [m.chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. Triisopropyl borate | C9H21BO3 | CID 21531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Tributyl borate [webbook.nist.gov]

- 6. Tributyl borate | C12H27BO3 | CID 12712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Tributyl borate [webbook.nist.gov]

- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 9. publish.uwo.ca [publish.uwo.ca]

- 10. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 11. How to make an NMR sample [chem.ch.huji.ac.il]

- 12. ORGANIC SPECTROSCOPY INTERNATIONAL: 11B NMR [orgspectroscopyint.blogspot.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 15. bitesizebio.com [bitesizebio.com]

- 16. rroij.com [rroij.com]

An In-depth Technical Guide to the Health and Safety Considerations for Handling Triisobutyl Borate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of Triisobutyl borate, a reagent used in organic synthesis. The following sections detail the substance's properties, potential hazards, and recommended safety protocols to ensure its safe use in a laboratory setting.

Section 1: Substance Identification and Physicochemical Properties

This compound is a colorless liquid with an acrid odor.[1] It is recognized by several synonyms, including Boric acid, triisobutyl ester. It is crucial to be aware of its physical and chemical properties to handle it safely.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₇BO₃ | |

| Molecular Weight | 230.20 g/mol | |

| Appearance | Colorless liquid | [1][2] |

| Boiling Point | 139-141 °C | [3][4] |

| Melting Point | -59 °C | [1][3] |

| Flash Point | 17 °C (62.6 °F) - Closed Cup | [1][5] |

| Density | 0.815 g/mL at 25 °C | [3][4] |

| Vapor Pressure | 8.6 mmHg | [2] |

| Solubility | Decomposes in water. Miscible with ether, ethanol, isopropanol, and benzene. | [1][3][6][7] |

Section 2: Hazard Identification and Toxicity Data

This compound is classified as a highly flammable liquid and vapor.[2][8][9][10] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[2][8] It is also corrosive and can cause burns.[11]

Health Hazards:

-

Eye Contact: Causes serious eye irritation.[2] It is recommended to flush eyes with water for at least 15 minutes following contact.[11][12]

-

Skin Contact: May cause skin irritation and dermatitis.[12] It is advised to wash the affected area with soap and water.[11][13]

-

Inhalation: Inhalation of vapors may cause respiratory tract irritation, dizziness, or suffocation.[2][8][12] High concentrations may lead to central nervous system depression.[12] In case of inhalation, the individual should be moved to fresh air.[11][12]

-

Ingestion: Ingestion can cause gastrointestinal irritation with symptoms like nausea, vomiting, and diarrhea.[12] Ingestion of large amounts may cause CNS depression and potential damage to the liver and kidneys.[12] Vomiting should not be induced if ingested.[11][12]

Table 2: Acute Toxicity Data

| Test Type | Route of Exposure | Species | Dose/Duration | Toxic Effects | Reference |

| LD50 (Lethal Dose, 50% kill) | Oral | Mouse | 2400 mg/kg | Details of toxic effects not reported other than lethal dose value | |

| Standard Draize test | Eye | Rabbit | 100 mg | Mild irritation |

Section 3: Experimental Protocols

Detailed experimental protocols for the specific toxicity studies cited are not publicly available. However, the methodologies for such toxicological assessments generally follow internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

General Methodology for an Oral LD50 Study (Based on OECD Guideline 423):

-

Test Animals: Healthy, young adult rodents (e.g., mice or rats) are used. They are acclimated to laboratory conditions before the study.

-

Dosage: A single dose of the test substance is administered orally to the animals. The dose is determined based on a preliminary range-finding study.

-

Observation: Animals are observed for signs of toxicity and mortality for at least 14 days. Observations include changes in skin, fur, eyes, and behavior. Body weight is recorded weekly.

-

Necropsy: At the end of the observation period, all surviving animals are euthanized and a gross necropsy is performed.

-

Data Analysis: The LD50 is calculated, which is the statistically estimated dose that is expected to be lethal to 50% of the test animals.

Section 4: Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

-

Handling:

-

Storage:

Section 5: Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and personal protective equipment are essential to prevent exposure.

-

Engineering Controls:

-

Personal Protective Equipment:

Caption: Personal Protective Equipment (PPE) decision workflow.

Section 6: First Aid and Fire-Fighting Measures

First Aid:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[11][12]

-

Skin Contact: Remove contaminated clothing and flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[11][12]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. Do not use mouth-to-mouth resuscitation.[2][11][12]

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Seek immediate medical attention.[11][12]

Fire-Fighting:

-

Suitable Extinguishing Media: Use carbon dioxide, dry chemical powder, or alcohol-resistant foam.[2][8][11] Water spray may be used to cool closed containers but may be inefficient at extinguishing the fire.[2][8]

-

Specific Hazards: The substance is highly flammable and vapors can form explosive mixtures with air.[2][8] Containers may explode when heated.[2][8] Fire will produce irritating, corrosive, and/or toxic gases.[2][8]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][11][12]

Section 7: Accidental Release Measures

In the event of a spill, immediate and appropriate action is necessary to prevent further hazards.

-

Eliminate Ignition Sources: Immediately remove all sources of ignition (no smoking, flares, sparks, or flames) from the area.[2][8]

-

Ventilate: Ensure adequate ventilation of the spill area.[11]

-

Containment: Stop the leak if it can be done without risk. Prevent entry into waterways, sewers, basements, or confined areas.[2][8] A vapor-suppressing foam may be used to reduce vapors.[2][12]

-

Clean-up: Absorb the spill with an inert, non-combustible material such as dry earth, sand, or vermiculite.[2][8][11] Use clean, non-sparking tools to collect the absorbed material and place it into a suitable container for disposal.[2][8]

-

Personal Protection: Wear appropriate personal protective equipment during clean-up, including a respirator, rubber boots, and heavy rubber gloves.[11]

References

- 1. fishersci.com [fishersci.com]

- 2. Triisopropyl borate | C9H21BO3 | CID 21531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. Triisopropyl borate | JSC Aviabor [jsc-aviabor.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. Triisopropyl borate, 98+% 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. Triisopropyl borate, 98+% | Fisher Scientific [fishersci.ca]

- 8. TRIISOPROPYL BORATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. merckmillipore.com [merckmillipore.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. oakwoodchemical.com [oakwoodchemical.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. pfaltzandbauer.com [pfaltzandbauer.com]

- 14. gelest.com [gelest.com]

- 15. fishersci.com [fishersci.com]

A Technical Guide to Triisobutyl Borate: Commercial Availability, Purity, and Experimental Protocols for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of triisobutyl borate (CAS No. 13195-76-1), a versatile boric acid ester utilized in various research and industrial applications. This document details its commercial availability, typical purity levels, and provides adaptable experimental protocols for its synthesis and purity analysis, which are critical for its effective use in research and development.

Commercial Availability and Purity

This compound is commercially available from a range of chemical suppliers, catering to different research and production scales. The purity of commercially available this compound typically ranges from 95% to over 99%. For research purposes, higher purity grades are recommended to ensure reproducibility and avoid interference from impurities in sensitive applications.

Key physical and chemical properties of this compound are summarized below:

| Property | Value |

| CAS Number | 13195-76-1 |

| Molecular Formula | C₁₂H₂₇BO₃[][2][3] |

| Molecular Weight | 230.15 g/mol [][2][3] |

| Appearance | Colorless liquid[2] |

| Boiling Point | ~207 °C[2] |

| Density | ~0.843 g/cm³[2] |

A summary of commercially available grades of this compound from various suppliers is presented in the table below. Researchers should always request a lot-specific Certificate of Analysis (CoA) to obtain precise purity data and impurity profiles.

| Supplier | Purity Specification | Notes |

| BOC Sciences | 95%[] | Offers a range of research chemicals and pharmaceutical ingredients. |

| ChemicalBook | ≥98% (HPLC), 99%[3] | Lists various suppliers with different stated purities. |

| ECHEMI | 99% (Pharmaceutical Grade)[4] | Supplier specializing in pharmaceutical intermediates. |

Potential Impurities: The most common impurities in this compound are likely to be residual isobutyl alcohol (from the synthesis process) and boric acid (due to hydrolysis upon exposure to moisture). A detailed impurity profile should be obtained from the supplier's Certificate of Analysis.

Experimental Protocols

Synthesis of this compound (Adapted from a procedure for n-Butyl Borate)

This protocol is adapted from a well-established procedure for the synthesis of n-butyl borate and can be applied to the synthesis of this compound by substituting n-butanol with isobutanol. The reaction involves the esterification of boric acid with isobutyl alcohol, with the removal of water to drive the reaction to completion.

Materials:

-

Boric acid

-

Isobutyl alcohol (Isobutanol)

-

A suitable solvent for azeotropic removal of water (e.g., toluene or the excess of isobutanol itself can serve as the water-carrying agent)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, combine boric acid and an excess of isobutyl alcohol. If using a separate azeotroping agent like toluene, it should be added at this stage.

-

Esterification: Heat the mixture to reflux. The water formed during the esterification will be removed as an azeotrope with isobutanol or toluene and collected in the Dean-Stark trap.

-

Reaction Monitoring: Continue the reaction until no more water is collected in the trap, indicating the completion of the esterification.

-

Work-up: Cool the reaction mixture to room temperature. If a separate solvent was used, remove it by distillation.

-

Purification: The crude this compound is then purified by fractional distillation under reduced pressure to yield the final product.

Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

A gas chromatography-mass spectrometry (GC-MS) method can be developed for the quantitative analysis of this compound and the identification of volatile impurities. As this compound is a volatile liquid, direct injection is feasible without the need for derivatization.

Proposed GC-MS Method:

-

Gas Chromatograph: Equipped with a flame ionization detector (FID) for quantification and a mass spectrometer (MS) for identification.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for the separation of the borate ester from potential alcohol impurities.

-

Injector: Split/splitless injector, operated in split mode.

-

Oven Temperature Program:

-

Initial temperature: 50-70 °C, hold for 1-2 minutes.

-

Ramp: Increase the temperature at a rate of 10-20 °C/min to a final temperature of 220-250 °C.

-

Hold at the final temperature for 2-5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 30-300.

Analysis:

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Data Acquisition: Acquire the chromatogram and mass spectra.

-

Data Analysis:

-

The purity of this compound can be determined by the area percentage of its peak in the chromatogram.

-

Impurities can be identified by comparing their mass spectra with a library (e.g., NIST) and their retention times with those of known standards. Common expected impurities to look for include isobutanol and boric acid (which may not be volatile enough to be observed directly by GC without derivatization, but its presence can be inferred from the presence of excess isobutanol or through wet chemistry methods).

-

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis and purification, as well as the quality control analysis of this compound.

References

Methodological & Application

Application Notes and Protocols: Triisobutyl Borate as a Potential Flame Retardant in Polymers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polymeric materials are integral to countless applications, yet their inherent flammability poses significant safety risks. Flame retardants are crucial additives that inhibit or delay the combustion of these materials. Boron-containing compounds, in particular, are recognized for their effectiveness as flame retardants, often functioning through mechanisms that promote char formation and release water upon decomposition.[1][2][3] This application note explores the potential use of triisobutyl borate, a borate ester, as a flame retardant in polymer formulations. While specific performance data for this compound as a primary flame retardant is not extensively documented in publicly available literature, this document provides a generalized framework based on the known properties of borate esters and standard flame retardancy testing protocols.

General Principles of Borate Ester Flame Retardancy

Borate esters, as a class of boron compounds, are anticipated to contribute to flame retardancy through a combination of condensed-phase and gas-phase mechanisms.[4]

-

Condensed-Phase Mechanism: Upon heating, borate esters can decompose to form a glassy layer of boric oxide (B₂O₃) on the polymer surface.[5] This layer acts as a physical barrier, insulating the underlying polymer from heat and oxygen, and promoting the formation of a stable char.[1][3] The char layer further restricts the release of flammable volatile compounds.

-

Gas-Phase Mechanism: The decomposition of borate esters can also release water and other non-combustible gases, which dilute the flammable gases and oxygen in the surrounding atmosphere, thereby inhibiting combustion.

The effectiveness of a borate ester as a flame retardant is influenced by its boron content, thermal stability, and interaction with the specific polymer matrix.

Experimental Protocols

The following protocols are generalized methodologies for incorporating and evaluating this compound as a flame retardant in a polymer matrix. Researchers should adapt these protocols based on the specific polymer and processing equipment used.

Synthesis of this compound (for laboratory-scale preparation)

This compound can be synthesized via the esterification of boric acid with isobutanol.

Materials:

-

Boric acid (H₃BO₃)

-

Isobutanol

-

Toluene (as an azeotropic solvent)

-

Dean-Stark apparatus

-

Reaction flask, condenser, and heating mantle

Procedure:

-

Combine boric acid and a molar excess of isobutanol in a reaction flask equipped with a Dean-Stark apparatus and condenser.

-

Add toluene to the flask to facilitate the azeotropic removal of water.

-

Heat the mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap.

-

Continue the reaction until no more water is collected, indicating the completion of the esterification.

-

Remove the solvent and excess isobutanol under reduced pressure to yield crude this compound.

-

Purify the product by vacuum distillation.

Incorporation of this compound into a Polymer Matrix (Example: Polypropylene)

Materials:

-

Polypropylene (PP) pellets

-

This compound

-

Twin-screw extruder

-

Injection molding machine or compression molder

Procedure:

-

Dry the polypropylene pellets in an oven to remove any residual moisture.

-

In a high-intensity mixer, blend the dried PP pellets with the desired concentration of this compound (e.g., 5, 10, 15 wt%).

-

Feed the mixture into a twin-screw extruder with a set temperature profile appropriate for polypropylene.

-

The extruded strands are then cooled in a water bath and pelletized.

-

The resulting pellets of the PP/triisobutyl borate composite are dried and then used for injection molding or compression molding to produce specimens for flammability testing.

Characterization and Performance Evaluation

The flame retardancy of the polymer composites should be evaluated using standard testing methods.

Flammability Testing

Table 1: Standard Flammability Tests for Polymers

| Test Method | Description | Key Parameters Measured |

| Limiting Oxygen Index (LOI) | Measures the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to sustain combustion of a sample.[6] | LOI value (%) |

| UL-94 Vertical Burn Test | A small-scale test to assess the self-extinguishing properties of a material after exposure to a flame. | V-0, V-1, or V-2 rating |

| Cone Calorimetry | A bench-scale test that measures the heat release rate and other combustion parameters of a material when exposed to a controlled level of radiant heat.[7] | Time to Ignition (TTI), Peak Heat Release Rate (pHRR), Total Heat Release (THR), Smoke Production Rate (SPR) |

Thermal Analysis

Table 2: Thermal Analysis Techniques

| Technique | Description | Information Obtained |

| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as a function of temperature in a controlled atmosphere. | Onset of decomposition, thermal stability, char yield |

| Differential Scanning Calorimetry (DSC) | Measures the difference in the amount of heat required to increase the temperature of a sample and a reference. | Melting temperature (Tm), glass transition temperature (Tg), crystallization temperature (Tc) |

Data Presentation (Hypothetical)

The following table presents hypothetical data to illustrate how the performance of this compound as a flame retardant could be summarized. Note: This data is for illustrative purposes only and is not based on experimental results.

Table 3: Hypothetical Flame Retardancy Performance of Polypropylene with this compound

| Formulation | LOI (%) | UL-94 Rating | pHRR (kW/m²) | Char Yield (%) |

| Neat PP | 18 | No Rating | 1200 | <1 |

| PP + 5% TIBB | 22 | V-2 | 950 | 5 |

| PP + 10% TIBB | 25 | V-1 | 700 | 10 |

| PP + 15% TIBB | 28 | V-0 | 550 | 15 |

TIBB: this compound

Visualizations

The following diagrams illustrate the proposed flame retardancy mechanism and experimental workflow.

Caption: Proposed flame retardancy mechanism of this compound.

Caption: Experimental workflow for evaluating flame retardant polymers.

Conclusion

While this compound is not a widely documented standalone flame retardant for polymers, the general principles of borate ester chemistry suggest its potential for this application. The provided protocols offer a foundational approach for researchers to investigate its efficacy. Further research is needed to generate specific quantitative data on the flame retardant performance of this compound in various polymer systems and to elucidate its precise mechanism of action. Synergistic studies with other flame retardants, such as phosphorus-containing compounds or mineral fillers, may also reveal enhanced performance.

References

- 1. Borates in fire retardancy: Polymer-based applications, cellulose protection, lumber, and plywood | U.S. Borax [borax.com]

- 2. Borates in polymers and coatings: Improving fire retardancy | U.S. Borax [borax.com]

- 3. Borate Flame Retardant Is the Ideal Solution | U.S. Borax [borax.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: Mechanism of Triisobutyl Borate as a Flame Retardant Additive

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triisobutyl borate (TIBB) is an organoboron compound with the formula B(OCH(CH₃)₂)₃. While primarily used in organic synthesis and as a precursor to other boron compounds, its chemical nature suggests potential as a halogen-free flame retardant additive in polymeric materials. This document outlines the theoretical mechanism of action of this compound as a flame retardant, provides detailed protocols for its evaluation, and presents illustrative data. It is important to note that while the mechanisms described are based on the established behavior of similar boron-based flame retardants, specific quantitative performance data for this compound is not widely available in published literature. The data presented herein is hypothetical and for illustrative purposes.

Mechanism of Action